2-(Thiophen-2-YL)isonicotinic acid

Übersicht

Beschreibung

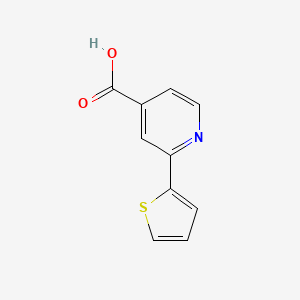

2-(Thiophen-2-YL)isonicotinic acid is a heterocyclic compound that combines the structural features of thiophene and isonicotinic acid Thiophene is a five-membered aromatic ring containing sulfur, while isonicotinic acid is a derivative of pyridine with a carboxyl group at the 4-position

Wirkmechanismus

Target of Action

The primary target of 2-(Thiophen-2-YL)isonicotinic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is particularly upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis .

Mode of Action

It is known that the compound interacts with the mpges-1 enzyme, potentially inhibiting its activity . This interaction could lead to a decrease in the production of PGE2, thereby mitigating the inflammatory response and other related pathologies .

Biochemical Pathways

This compound affects the prostaglandin biosynthesis pathway by targeting the mPGES-1 enzyme . This enzyme catalyzes the last step of the biosynthesis of PGE2 . By inhibiting this enzyme, this compound can potentially disrupt this pathway, leading to a decrease in the production of PGE2 and its downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its potential inhibitory effect on the mPGES-1 enzyme . By inhibiting this enzyme, the compound could reduce the production of PGE2, leading to a decrease in inflammation and potentially mitigating the effects of other related pathologies .

Biochemische Analyse

Biochemical Properties

It is known that thiophene-based analogs, which 2-(Thiophen-2-YL)isonicotinic acid is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .

Cellular Effects

It is known that thiophene derivatives, including this compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Molecular Mechanism

It is known that thiophene derivatives can undergo various reactions, including condensation reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-YL)isonicotinic acid typically involves the condensation of thiophene derivatives with isonicotinic acid or its derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Thiophen-2-YL)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Thiophen-2-YL)isonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-carboxylic acid: Similar structure but lacks the isonicotinic acid moiety.

Isonicotinic acid: Lacks the thiophene ring but shares the pyridine carboxyl structure.

2-(Furan-2-YL)isonicotinic acid: Similar structure but contains a furan ring instead of a thiophene ring.

Uniqueness: 2-(Thiophen-2-YL)isonicotinic acid is unique due to the combination of the thiophene ring and isonicotinic acid moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-(Thiophen-2-YL)isonicotinic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its antibacterial, antifungal, and other pharmacological properties based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉N₃O₂S, with a molecular weight of approximately 233.27 g/mol. The compound features both a pyridine ring and a thiophene ring, which are known to contribute to various biological activities. The presence of the thiophene moiety may enhance its pharmacological profile, making it a candidate for further studies in drug development.

Antibacterial Activity

Research indicates that derivatives of isonicotinic acids, including this compound, exhibit notable antibacterial properties. A study highlighted the antibacterial efficacy of related compounds against resistant strains such as Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase Escherichia coli (ESBL-E. coli) . The mechanism of action often involves the inhibition of protein synthesis and interference with nucleic acid production, leading to bactericidal effects.

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | MRSA |

| Butyl 2-bromoisonicotinate | TBD | ESBL-E. coli ST405 |

| Isonicotinic Acid | TBD | Various Gram-positive |

Antifungal Activity

In addition to antibacterial properties, there is evidence suggesting that this compound may also possess antifungal activity. Compounds with similar structures have been reported to act as fungicides, indicating potential applications in treating fungal infections . The specific mechanisms by which these compounds exert antifungal effects require further investigation.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the interaction of this compound with various biological targets. These studies help elucidate the binding affinities and potential therapeutic applications of the compound. For instance, docking simulations have shown promising interactions with enzymes involved in inflammation and cancer pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of isonicotinic acid derivatives similar to this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antibacterial activities using agar well diffusion assays. The results indicated that modifications to the isonicotinic structure could enhance biological activity .

- Antitumor Activity : Research on related compounds has indicated potential antitumor activity against various cancer cell lines, suggesting that structural modifications can lead to improved efficacy against cancer .

- Phytotoxicity Studies : Investigations into the phytotoxic effects of isonicotinic acid derivatives revealed their ability to induce plant resistance against pathogens, further expanding their potential applications beyond human medicine .

Eigenschaften

IUPAC Name |

2-thiophen-2-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGBWVKLXLHQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406259 | |

| Record name | SBB052875 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893723-57-4 | |

| Record name | SBB052875 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.